molecular formula C9H8Cl2FNO B1416774 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 949204-45-9

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide

Cat. No. B1416774
M. Wt: 236.07 g/mol
InChI Key: AOFHXTGYYFGIRP-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is a chemical compound with the CAS Number: 949204-45-9 . It has a molecular weight of 236.07 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide . The InChI code is 1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide and similar compounds are synthesized through various chemical reactions, providing high yields and allowing for detailed characterization (Manolov, Ivanov, & Bojilov, 2022).

Pharmaceutical Research

  • Potential Malaria Treatment : Derivatives of aminoacetamide scaffolds, including structures related to 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide, show promising low-nanomolar activity against malaria, indicating potential for drug development (Norcross et al., 2019).

Crystal Structure Analysis

  • Crystallography Studies : The crystal structure of similar compounds has been extensively studied, providing insights into their molecular configurations and potential applications in various scientific fields (Huang Ming-zhi et al., 2005).

Chemical Properties and Modeling

  • Solubility Studies : Research on the solubility of related compounds in various solvent mixtures can inform their potential applications in chemical and pharmaceutical processes (Pascual et al., 2017).

Potential for COVID-19 Treatment

  • COVID-19 Research : Some derivatives of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide exhibit properties suggesting potential use in COVID-19 treatment, based on molecular docking and quantum chemical analysis (Pandey et al., 2020).

Antimicrobial Properties

  • Antimicrobial Activity : Certain compounds structurally related to 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide demonstrate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Baranovskyi et al., 2018).

properties

IUPAC Name

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFHXTGYYFGIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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